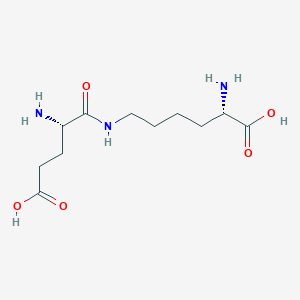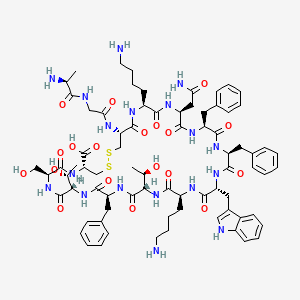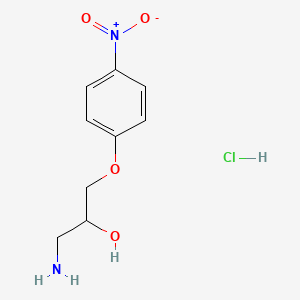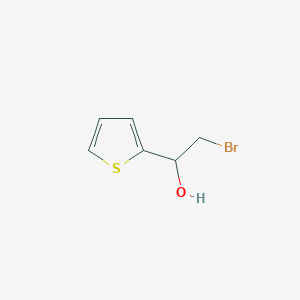
4-Mercaptobenzamide
Vue d'ensemble
Description
4-Mercaptobenzamide, also known as 4-Mercaptobenzoic acid, is a compound with the molecular formula C7H6O2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs), which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and a thiol group . The molecule has a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
This compound has been used as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals . It exhibits a matrix-interference-free background, greatly enhanced MS signal intensity, and excellent reproducibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 154.186 Da , and its melting point, which is 215-224 °C . It is a solid at room temperature .Applications De Recherche Scientifique
HIV-1 Inactivation and Antiviral Activity
4-Mercaptobenzamide derivatives, particularly thioesters like SAMT-247, have shown significant promise in HIV-1 inhibition. These compounds act as maturation inhibitors targeting the nucleocapsid protein 7 (NCp7) of HIV-1, displaying unique mechanisms of antiviral activity, low toxicity, and a high barrier to viral resistance. Research has focused on elucidating their antiviral mechanism and optimizing synthesis methods for preclinical evaluation (Nikolayevskiy et al., 2018). Additionally, structure-activity relationship studies have explored the thermodynamics of metabolism and binding affinity to NCp7, furthering our understanding of their antiviral efficacy (Nikolayevskiy et al., 2019).
Heavy Metal Ion Extraction and Environmental Applications
This compound and its derivatives have been employed in the extraction of heavy metals, particularly palladium. The palladium complex of mercaptobenzamide can be extracted into tributyl phosphate, showcasing potential applications in environmental remediation and the recovery of valuable metals from industrial waste (Watanabe et al., 1989). A novel adsorbent involving 2-mercaptobenzamide modified itaconic acid-grafted-magnetite nanocellulose composite has been developed for the selective adsorption of mercury ions from aqueous solutions, demonstrating its utility in addressing industrial pollution issues (Anirudhan & Shainy, 2015).
Synthesis of Bioactive Heterocyclic Compounds
This compound derivatives have been used in the synthesis of biologically active compounds, such as benzothiazinones. These compounds are synthesized through the condensation of o-mercaptobenzamides with acetylene esters, yielding products of interest in medicinal chemistry and drug design (Heindel & Ko, 1970).
Surface-Enhanced Raman Spectroscopy (SERS)
This compound and its derivatives have been investigated in the context of surface-enhanced Raman spectroscopy. Studies have focused on understanding the adsorption behavior of these compounds on various nanostructured surfaces, providing insights into the molecular interactions and enhancing the detection capabilities of SERS (Dendisová et al., 2013). Another study examined the adsorption of 4-mercaptobenzoic acid on silver colloids, contributing to our understanding of molecular adsorption mechanisms and the factors influencing SERS activity (Ho & Lee, 2015).
Mécanisme D'action
Target of Action
4-Mercaptobenzamide primarily targets the HIV-1 NCp7 C-terminal zinc finger . This target plays a crucial role in the life cycle of the HIV-1 virus, making it a significant target for antiviral drugs .
Mode of Action
The compound interacts with its target through a unique mechanism. It acts as an HIV-1 maturation inhibitor . The structure-activity profile of mercaptobenzamides suggests that the thermodynamics of metabolism is more important than binding affinity to the target . This interaction results in significant changes in the target, inhibiting the maturation of the HIV-1 virus .
Biochemical Pathways
This compound affects the HIV-1 maturation pathway . It inhibits the maturation of the HIV-1 virus, thereby preventing the virus from becoming infectious . The downstream effects of this inhibition include a reduction in the spread of the virus and a decrease in viral load .
Pharmacokinetics
The pharmacokinetics of this compound involve its conversion from a prodrug form (NS1040) to an active form (MDH-1-38) in the presence of esterase enzymes . This conversion is critical for the antiviral activity of the compound . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 maturation, resulting in a reduction in the spread of the virus and a decrease in viral load . This compound has a unique mechanism of action, low toxicity, and a high barrier to viral resistance .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUXQDUYJORQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59177-46-7 | |
| Record name | 4-mercapto-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B3273628.png)


![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)